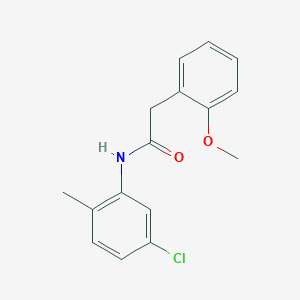

N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound involved in various synthetic processes and characterized by distinct molecular, chemical, and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Shu Wan-yin, 2002). This process typically includes the use of reagents like N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol.

Molecular Structure Analysis

Compounds similar to N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide exhibit complex molecular structures. For example, the molecular structure of N-(2-hydroxyphenyl)acetamide derivatives has been elucidated using NMR and FTIR spectra, revealing their equilibrium between different cyclic forms (Lazareva et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar acetamide compounds can lead to the formation of heterocyclic compounds and silaheterocyclic benzoxazasiloles (Nikonov et al., 2017). These reactions are often characterized by specific catalysts and conditions, leading to various products with different properties.

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure. For instance, crystal and molecular structures of related compounds, like N-(5-chloro-2-hydroxy-phenyl)-acetamide, show classical hydrogen bonding and other interactions contributing to their solid-state architecture (Chi et al., 2018).

科学的研究の応用

Comparative Metabolism and Environmental Fate

Metabolic Pathways : Research by Coleman et al. (2000) highlights the complex metabolic activation pathways of chloroacetamide herbicides, including acetochlor and metolachlor, in both human and rat liver microsomes. This study elucidates the carcinogenic potential through metabolic activation, leading to DNA-reactive products, and identifies key enzymes involved in the metabolism, such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil and Water Interactions : The study by Banks and Robinson (1986) explores how wheat straw and irrigation affect the soil reception and activity of acetochlor, alachlor, and metolachlor, providing insights into the environmental fate and efficacy of these herbicides. Their findings suggest the influence of agricultural practices on the environmental behavior of chloroacetamide herbicides (Banks & Robinson, 1986).

Environmental Impact and Degradation

Photodegradation in Water : Kochany and Maguire (1994) investigated the photochemical stability of metolachlor in water, providing valuable information on the environmental degradation processes that such compounds undergo when exposed to sunlight. This research is crucial for understanding the persistence and breakdown of chloroacetamide herbicides in aquatic ecosystems (Kochany & Maguire, 1994).

Microbial Degradation : The study by Wang et al. (2015) on the cytochrome P450 system's involvement in the N-deethoxymethylation of acetochlor by Rhodococcus sp. illustrates the microbial pathways for the biodegradation of chloroacetamide herbicides. This highlights the potential for bioremediation strategies to mitigate environmental contamination (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

特性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-7-8-13(17)10-14(11)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFXEONJZKJJBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)

![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)